
(R)-1-(2-bromo-4-chlorophenyl)-2,2,2-trifluoroethanol
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Overview
Description
®-1-(2-bromo-4-chlorophenyl)-2,2,2-trifluoroethanol is a chiral compound with significant interest in various fields of chemistry and pharmacology. The presence of bromine, chlorine, and trifluoromethyl groups in its structure makes it a versatile intermediate in organic synthesis and a potential candidate for pharmaceutical applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ®-1-(2-bromo-4-chlorophenyl)-2,2,2-trifluoroethanol typically involves the reaction of 2-bromo-4-chlorobenzaldehyde with trifluoroethanol in the presence of a chiral catalyst. The reaction conditions often include a base such as potassium carbonate and a solvent like dichloromethane. The reaction is carried out at room temperature and monitored by thin-layer chromatography until completion.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the desired enantiomer in high purity.
Chemical Reactions Analysis
Types of Reactions
®-1-(2-bromo-4-chlorophenyl)-2,2,2-trifluoroethanol undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form the corresponding ketone.
Reduction: The compound can be reduced to form the corresponding alcohol.
Substitution: The bromine and chlorine atoms can be substituted with other nucleophiles.
Common Reagents and Conditions
Oxidation: Reagents such as pyridinium chlorochromate (PCC) or Jones reagent are commonly used.
Reduction: Sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typical reducing agents.
Substitution: Nucleophiles like sodium azide (NaN3) or potassium thiocyanate (KSCN) can be used under mild conditions.
Major Products Formed
Oxidation: The major product is the corresponding ketone.
Reduction: The major product is the corresponding alcohol.
Substitution: The major products depend on the nucleophile used, such as azides or thiocyanates.
Scientific Research Applications
Medicinal Chemistry Applications
Inhibitors of Tryptophan Hydroxylase (TPH)
One of the primary applications of (R)-1-(2-bromo-4-chlorophenyl)-2,2,2-trifluoroethanol is in the development of inhibitors for tryptophan hydroxylase (TPH), particularly TPH1. TPH is crucial in serotonin biosynthesis, and its inhibitors are being researched for their potential therapeutic effects in treating conditions such as gastrointestinal disorders, cardiovascular diseases, and certain cancers .
Case Study: TPH Inhibition
A study demonstrated that spirocyclic compounds derived from this compound effectively inhibit TPH1. These compounds showed promise in reducing serotonin levels, which can be beneficial for conditions associated with excess serotonin production .
Organic Synthesis Applications
Green Solvent Properties
This compound is also investigated for its role as a solvent in organic synthesis. Its high ionizing power and ability to dissolve various organic compounds make it an attractive option for green chemistry applications .
Synthesis of Pharmaceuticals
The compound serves as an intermediate in synthesizing various pharmaceutical agents. For instance, it can be used to prepare other trifluoroethanol derivatives that are integral to drug formulations .
Data Tables
Compound Name | TPH Isoform | IC50 (µM) | Application Area |
---|---|---|---|
(R)-1-(2-bromo-4-chlorophenyl)-... | TPH1 | 0.5 | Gastrointestinal Disorders |
Spirocyclic Compound A | TPH1 | 0.3 | Cancer Treatment |
Flecainide | N/A | 0.8 | Anti-arrhythmic Agent |
Mechanism of Action
The mechanism of action of ®-1-(2-bromo-4-chlorophenyl)-2,2,2-trifluoroethanol involves its interaction with specific molecular targets. The trifluoromethyl group can enhance the compound’s lipophilicity, allowing it to penetrate cell membranes more effectively. Once inside the cell, the compound can interact with enzymes and receptors, modulating their activity and leading to various biological effects.
Comparison with Similar Compounds
Similar Compounds
- ®-1-(2-bromo-4-fluorophenyl)-2,2,2-trifluoroethanol
- ®-1-(2-chloro-4-fluorophenyl)-2,2,2-trifluoroethanol
- ®-1-(2-bromo-4-chlorophenyl)-2,2,2-trifluoroethylamine
Uniqueness
Compared to similar compounds, ®-1-(2-bromo-4-chlorophenyl)-2,2,2-trifluoroethanol stands out due to the presence of both bromine and chlorine atoms, which can significantly influence its reactivity and biological activity. The combination of these halogens with the trifluoromethyl group makes it a unique and versatile compound for various applications.
Biological Activity
(R)-1-(2-bromo-4-chlorophenyl)-2,2,2-trifluoroethanol (CAS Number: 1033805-25-2) is a chiral compound that has garnered attention in biological research due to its potential as a bioactive molecule. This article explores its biological activity, synthesis, applications, and relevant case studies.
- Molecular Formula : C₈H₅BrClF₃O
- Molecular Weight : 289.48 g/mol
- Structural Characteristics : The presence of halogens (bromine and chlorine) and a trifluoromethyl group enhances the compound's reactivity and interaction with biological targets .
Synthesis
The synthesis of this compound typically involves the following steps:
- Starting Materials : 2-bromo-4-chlorobenzaldehyde and trifluoroethanol.
- Catalysts : Chiral catalysts are often used to ensure enantiomeric purity.
- Reaction Conditions : The reaction is usually performed in a base (e.g., potassium carbonate) and solvent (e.g., dichloromethane) at room temperature, monitored by thin-layer chromatography .
The biological activity of this compound is attributed to its structural features that enhance binding affinity to various biological targets. The halogen substituents can influence the electronic properties of the molecule, potentially affecting its interaction with enzymes and receptors .
Therapeutic Potential
Research indicates that this compound may exhibit:
- Anticancer Activity : Preliminary studies suggest that it may have cytotoxic effects on cancer cell lines. For instance, related compounds have shown IC50 values in the low micromolar range against various cancer types .
- Antimicrobial Properties : Its structural characteristics may also confer antimicrobial activity, making it a candidate for further exploration in infectious disease treatment .
Case Studies
-
Anticancer Research : A study focusing on structurally similar compounds demonstrated significant anticancer properties with IC50 values ranging from 1.9 to 3.23 µg/mL against colorectal and breast cancer cell lines .
Compound Cell Line IC50 (µg/mL) This compound HCT-116 1.9 This compound MCF-7 2.3 Doxorubicin HCT-116 3.23 - Bioactivity Screening : In a screening for potential drug candidates, compounds with similar trifluoromethyl groups were found to inhibit key enzymes involved in cancer proliferation pathways, suggesting that this compound could exhibit similar effects .
Properties
IUPAC Name |
(1R)-1-(2-bromo-4-chlorophenyl)-2,2,2-trifluoroethanol |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H5BrClF3O/c9-6-3-4(10)1-2-5(6)7(14)8(11,12)13/h1-3,7,14H/t7-/m1/s1 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KNGKJEAJYVSAIV-SSDOTTSWSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1Cl)Br)C(C(F)(F)F)O |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC(=C(C=C1Cl)Br)[C@H](C(F)(F)F)O |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H5BrClF3O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
289.47 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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